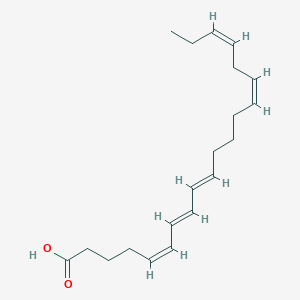

(5Z,7E,9E,14Z,17Z)-Eicosapentaenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5Z,7E,9E,14Z,17Z)-icosapentaenoic acid is the (5Z,7E,9E,14Z,17Z)-isomer of icosapentaenoic acid. It is a conjugate acid of a (5Z,7E,9E,14Z,17Z)-icosapentaenoate.

Applications De Recherche Scientifique

Cardiovascular Health

Clinical Trials and Findings

EPA has been extensively studied for its cardiovascular benefits. The REDUCE-IT trial demonstrated that high doses of purified EPA significantly reduced cardiovascular events in patients at elevated risk. Specifically, it lowered the incidence of ischemic events and mortality from cardiovascular causes .

| Study | Population | Dosage | Outcomes |

|---|---|---|---|

| REDUCE-IT | High-risk cardiovascular | 4 g/day | Reduced major cardiovascular events |

| JELIS | Japanese population | 1.8 g/day | Significant reduction in coronary events |

| EVAPORATE | Elevated triglycerides | 4 g/day | Reduced plaque volume and favorable plaque composition |

Pain Management

Recent research has identified EPA as a potential alternative for pain relief, particularly in cases of neuropathic and inflammatory pain. A study from Okayama University revealed that EPA inhibits the vesicular nucleotide transporter (VNUT), which plays a role in purinergic signaling linked to pain perception . This suggests that EPA could provide analgesic effects with fewer side effects compared to traditional opioid medications.

Metabolic Disorders

EPA's role in improving metabolic health has been highlighted in various studies. A clinical trial involving obese individuals with metabolic syndrome showed that EPA supplementation led to significant reductions in insulin levels, triglycerides, and markers of inflammation such as serum amyloid A-low-density lipoprotein (SAA-LDL) .

| Study | Population | Dosage | Outcomes |

|---|---|---|---|

| Metabolic Syndrome Study | Obese Japanese subjects | 1.8 g/day | Decreased insulin, triglycerides, and SAA-LDL |

Cognitive Function

Emerging evidence suggests that EPA may also enhance cognitive function. A study involving youth with Attention Deficit Hyperactivity Disorder (ADHD) indicated that those receiving EPA showed improvements in focused attention compared to a placebo group .

| Study | Population | Dosage | Outcomes |

|---|---|---|---|

| ADHD Study | Youth with ADHD | High-dose EPA | Improved focused attention |

Anti-Inflammatory Effects

EPA exhibits anti-inflammatory properties that are beneficial in various conditions, including arthritis and other inflammatory diseases. Its mechanism involves the modulation of inflammatory pathways and reduction of pro-inflammatory cytokines .

Case Study: Cardiovascular Disease Prevention

In a cohort study examining patients with high cholesterol levels, those supplemented with EPA showed a marked decrease in arterial stiffness and overall cardiovascular risk factors over six months .

Case Study: Neuropathic Pain Relief

A randomized controlled trial demonstrated that patients with chronic neuropathic pain who received EPA reported significant reductions in pain scores compared to those receiving a placebo .

Analyse Des Réactions Chimiques

Autoxidation & Lipid Peroxidation

The conjugated triene system (5Z,7E,9E) increases susceptibility to radical-mediated peroxidation. This reaction generates lipid hydroperoxides and reactive aldehydes, contributing to cytotoxic effects observed in tumor cells .

Key pathway:

Conjugated triene+O2ROSHydroperoxides→Malondialdehyde MDA +4−Hydroxynonenal(4−HNE)

Outcome:

-

Induces apoptosis via oxidative stress in human tumor cells .

-

Forms crosslinks with membrane phospholipids, disrupting cellular integrity .

Enzymatic Epoxidation

Cytochrome P450 (CYP) epoxygenases metabolize the compound at specific double bonds, forming epoxyeicosatetraenoic acids (EEQs). The 17,18-double bond is preferentially targeted due to steric and electronic factors .

Reaction example (17,18-epoxidation):

5Z 7E 9E 14Z 17Z Eicosapentaenoic acidCYP2C8 CYP2C917 18 EEQ

Products:

Enzyme specificity:

| CYP Isoform | Primary EEQ Product | Relative Activity |

|---|---|---|

| CYP2C8 | 17,18-EEQ | High |

| CYP2C9 | 17,18-EEQ | Moderate |

| CYP2J2 | 14,15-EEQ | Low |

Hydrogenation

Catalytic hydrogenation selectively reduces double bonds based on geometry and position. The 7E and 9E bonds are more reactive than Z-configured bonds under standard conditions.

Experimental conditions:

-

Catalyst: Palladium on carbon (Pd/C)

-

Pressure: 1 atm H₂

-

Outcome: Partial reduction yields monoenoic or dienoic derivatives, while full saturation produces eicosanoic acid .

Selectivity trends:

7E 9E>5Z>14Z 17Z reduction rate

Enzymatic Hydroxylation

Lipoxygenases (LOX) and cytochrome P450 ω-hydroxylases introduce hydroxyl groups at specific carbons. The conjugated triene system directs regioselectivity toward C11 and C12 positions.

Example reaction:

5Z 7E 9E 14Z 17Z Eicosapentaenoic acid12 15 LOX11 Hydroxy derivative 11 HEPE

Key product:

-

11-Hydroxy-5Z,7E,9E,14Z,17Z-eicosapentaenoic acid (11-HEPE).

Conditions:

-

Requires NADPH and O₂ for LOX activity.

-

Inhibited by esculetin (LOX inhibitor).

Esterification & Derivatization

The carboxylic acid group undergoes esterification for analytical or therapeutic applications. Methyl esters are common derivatives for gas chromatography (GC) analysis .

Reaction:

5Z 7E 9E 14Z 17Z Eicosapentaenoic acid+CH OHH Methyl ester+H O

Applications:

Metabolic Inactivation

Soluble epoxide hydrolase (sEH) rapidly hydrolyzes EEQ epoxides to vicinal diols (diHETEs), terminating their bioactivity .

Reaction:

17 18 EEQsEH17 18 diHETE

Kinetics:

Wittig Reaction

Used to synthesize geometric isomers by constructing conjugated trienes .

Example synthesis of (5E,7E,9E,14Z,17Z)-isomer :

-

Step 1: Aldehyde preparation from methyl 5-oxopentanoate.

-

Step 2: Sequential Wittig reactions with E-selective ylides.

-

Step 3: Saponification to free acid.

Thermal Degradation

Heating above 150°C induces retro-Diels-Alder reactions, generating short-chain aldehydes and alkenes.

Major degradation products:

-

2-Pentenal

-

1,3-Pentadiene

-

Acrolein

Conditions:

This compound’s reactivity is defined by its conjugated triene system and omega-3 polyunsaturated structure, enabling diverse transformations with implications in biochemistry and pharmacology. Experimental data highlight its role in oxidative stress pathways and enzymatic lipid signaling, underscoring its potential as a therapeutic target.

Propriétés

Formule moléculaire |

C20H30O2 |

|---|---|

Poids moléculaire |

302.5 g/mol |

Nom IUPAC |

(5Z,7E,9E,14Z,17Z)-icosa-5,7,9,14,17-pentaenoic acid |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,11-16H,2,5,8-10,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,12-11+,14-13+,16-15- |

Clé InChI |

XGTCGDUVXWLURC-FZNBEQTOSA-N |

SMILES |

CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |

SMILES isomérique |

CC/C=C\C/C=C\CCC/C=C/C=C/C=C\CCCC(=O)O |

SMILES canonique |

CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.